2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-11-5-6-13(9-12(11)2)22-7-4-8-23-15-16(20-18(22)23)21(3)19(28)24(17(15)27)10-14(25)26/h5-6,9H,4,7-8,10H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBYWNZJUPGDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the purine and pyrimidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include organoboron compounds for Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
- Benzyl Ester Derivative (PubChem CID: Not Specified): The benzyl ester variant of the target compound replaces the acetic acid with a benzyl ester group. This modification increases lipophilicity (higher logP), enhancing membrane permeability but reducing aqueous solubility. Such derivatives are often prodrugs, designed to improve oral absorption before enzymatic hydrolysis to the active carboxylic acid form .
- 9-Substituted Hexahydrodipyrimidines (Molecules, 2010): Compounds like 3a-e (from ) share a pyrimidine core but lack the purine fusion and acetic acid side chain. Their synthesis involves condensation of 6-amino-2-thioxo-pyrimidin-4-one with aromatic aldehydes, a route that may parallel the target compound’s synthesis. These analogs exhibit moderate bioactivity in preliminary screens, though specific targets are unspecified .
- Spirocyclic Diazaspiro Compounds (EP 4 374 877 A2): Patent compounds such as 4-[2,3-difluoro-4-butanoic acid feature spirocyclic frameworks with trifluoromethyl and pyrimidinyl groups. These substituents enhance metabolic stability and target binding (e.g., kinase inhibition) compared to the target compound’s dimethylphenyl group. Their IC50 values in kinase assays (unreported here) likely differ due to divergent electronic and steric profiles .
Pharmacological and Physicochemical Properties
- The spirocyclic patent compounds exhibit higher logP due to trifluoromethyl groups, favoring CNS penetration.
- Bioactivity : The dimethylphenyl group in the target compound may confer selectivity for hydrophobic binding pockets in kinases, whereas the spirocyclic analogs’ trifluoromethyl groups enhance affinity for ATP-binding domains .
Analytical and Spectroscopic Data
- Melting Point: Not reported for the target compound, but analogs like diethyl 8-cyano-7-(4-nitrophenyl)-...-dicarboxylate () exhibit melting points of 243–245°C, suggesting the target may have a comparable range due to hydrogen bonding from the acetic acid group .
- NMR/IR/MS : The acetic acid moiety would produce distinct 1H NMR signals (~δ 2.5–3.0 ppm for CH2 and ~δ 10–12 ppm for COOH) and IR stretches (~1700 cm⁻¹ for C=O). HRMS would confirm the molecular ion [M+H]+ at m/z 439.1452 (calculated) .
Biological Activity
2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid (CAS Number: 878736-19-7) is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21N5O4
- Molecular Weight : 373.41 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of interest include:
-
Antitumor Activity :
- Studies have indicated that the compound exhibits significant cytotoxic effects against several cancer cell lines. It is believed to induce apoptosis through the modulation of specific signaling pathways.
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Antimicrobial Properties :
- Research has shown that the compound possesses antimicrobial activity against various bacterial strains. In vitro assays demonstrated effectiveness against multidrug-resistant strains.
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Anti-inflammatory Effects :
- The compound has been studied for its potential anti-inflammatory properties, with evidence suggesting it may inhibit pro-inflammatory cytokines.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors that regulate cellular growth and apoptosis.
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
| Methodology | Description |
|---|---|
| Multi-step synthesis | Involves condensation reactions under controlled conditions. |
| Catalytic reactions | Utilizes catalysts to enhance reaction efficiency. |
Case Studies
-
Antitumor Study :
- A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis (e.g., caspase activation).
-
Antimicrobial Efficacy :
- A comparative study against standard antibiotics showed that the compound had superior activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
